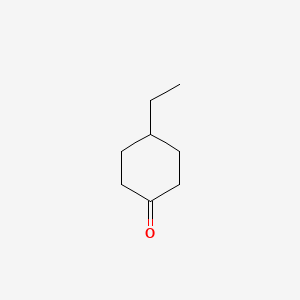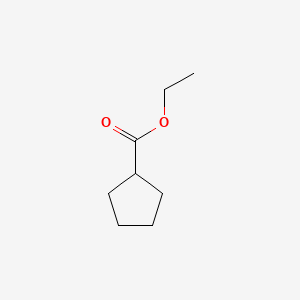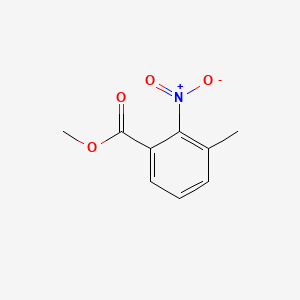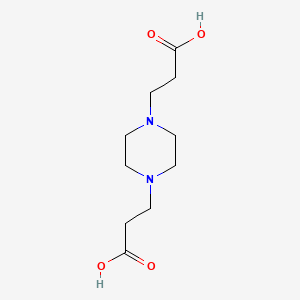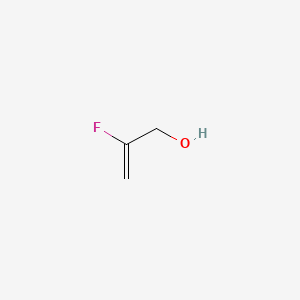
2,6-Dimethylphenanthrene
Overview
Description
2,6-Dimethylphenanthrene is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize phenanthrene as a starting material. Catalysts such as zeolites or metal oxides can facilitate the selective methylation of phenanthrene, leading to the formation of this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,6-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic hydrocarbons and their reactivity. Its derivatives are also studied for their photophysical properties.
Biology: Research on its biological activity includes studies on its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential use in drug development.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenanthrene involves its interaction with molecular targets such as DNA. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a candidate for anti-cancer research. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: A positional isomer with methyl groups at the 1 and 2 positions.
3,6-Dimethylphenanthrene: Another isomer with methyl groups at the 3 and 6 positions.
Uniqueness
2,6-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 2 and 6 positions on the phenanthrene ring system create a distinct steric and electronic environment, affecting how the compound interacts with other molecules and participates in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWYSBGCXYEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939264 | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-16-4 | |
| Record name | Phenanthrene, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

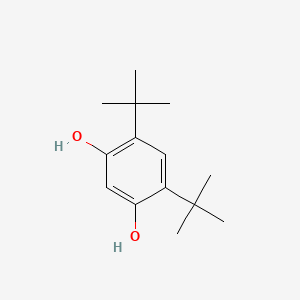
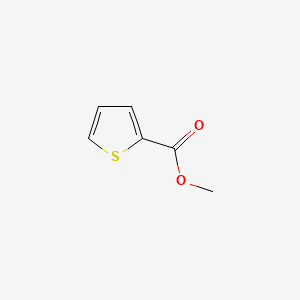
acetate](/img/structure/B1329519.png)

